molecular formula C10H13F2NO B1480385 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine CAS No. 2098051-35-3

2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine

Cat. No.: B1480385
CAS No.: 2098051-35-3
M. Wt: 201.21 g/mol
InChI Key: XAUXGMUDMALCIN-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenoxy)-N-methylethan-1-amine is a fluorinated secondary amine featuring a phenoxy group substituted with a difluoromethyl (-CF₂H) moiety at the meta position. Fluorinated aromatic amines are valued for their metabolic stability, enhanced bioavailability, and ability to modulate electronic properties through fluorine’s strong electron-withdrawing effects .

Properties

IUPAC Name

2-[3-(difluoromethyl)phenoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,10,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUXGMUDMALCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenoxy moiety, which contributes to its lipophilicity and potential bioactivity. Its molecular structure can be represented as follows:

C10H12F2NO\text{C}_{10}\text{H}_{12}\text{F}_2\text{N}\text{O}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that modifications in the chemical structure can significantly affect their efficacy against various pathogens. For instance, compounds with similar phenoxy structures have demonstrated activity against gram-positive bacteria and mycobacteria. Although specific data on the difluoromethyl derivative is limited, it is hypothesized that the presence of fluorine atoms may enhance antibacterial activity due to increased lipophilicity and potential interactions with bacterial membranes .

Cytotoxicity

The cytotoxic profile of related compounds has been assessed against cancer cell lines. For example, derivatives with similar structures were evaluated for their ability to inhibit cell growth in various cancer models. The findings indicated that certain modifications could lead to reduced cytotoxicity in normal cells while maintaining efficacy against cancer cells . This suggests that this compound may also exhibit selective cytotoxic effects that warrant further investigation.

The mechanism by which compounds similar to this compound exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, inhibitors targeting neuronal nitric oxide synthase (nNOS) have shown promise in neuroprotection, highlighting the importance of structural modifications for enhancing selectivity and potency . The difluoromethyl group might influence binding affinity and selectivity towards these targets.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

  • Antibacterial Efficacy : A study on 4-chlorocinnamanilides showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that similar compounds could possess comparable antibacterial properties .
  • Cytotoxicity Assessment : Research on a series of aminomethyl-derived compounds indicated varying levels of cytotoxicity across different cancer cell lines, emphasizing the need for careful evaluation of new derivatives like this compound for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications such as fluorination can enhance biological activity while minimizing adverse effects. This principle can be applied to predict the activity of this compound based on its structural features .

Scientific Research Applications

Pest Control

The primary application of 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine lies in pest control, particularly as an insecticide targeting resistant strains of pests. These compounds have demonstrated effectiveness against insecticide-resistant pests, including mosquitoes and cockroaches, which are critical vectors for diseases such as malaria and dengue fever. The compound's mechanism of action typically involves interference with neurotransmitter function in insects, leading to paralysis and death. Its unique structure may allow for the development of new formulations that enhance efficacy while minimizing environmental impact.

Agrochemical and Pharmaceutical Applications

The compound is primarily used in agrochemicals and pharmaceuticals because of its insecticidal properties and potential applications in pest control. The presence of the difluoromethyl group and the phenoxy ring hint at potential areas of exploration. Difluoromethyl groups can be seen in some pharmaceuticals, often influencing a drug's interaction with biological targets. Phenoxy rings are prevalent in various bioactive molecules.

Potential for Further Modification

The chemical reactivity of this compound can be attributed to its functional groups. The difluoromethyl group can undergo nucleophilic substitution reactions, while the amine can participate in acylation or alkylation reactions. Additionally, the phenoxy group may engage in electrophilic aromatic substitution reactions. These properties make it suitable for further modifications to enhance its biological efficacy.

Related Compounds

Compound NameStructureUnique Features
2-(4-(trifluoromethyl)phenoxy)-N-methylethan-1-amineSimilar structure with trifluoromethyl substitution
3-(4-chlorophenyl)-N-methylethan-1-amineContains a chlorophenyl group instead
2-(3-fluorophenoxy)-N-methylethan-1-amineFluorine substitution on the phenyl ringPotentially lower environmental persistence

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine, enabling comparative analysis of substituent effects on physicochemical and functional properties.

Substituent Effects on the Aromatic Ring

  • 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine (CAS 926263-64-1) Key Difference: Difluoromethoxy (-O-CF₂H) vs. difluoromethyl (-CF₂H) on the phenyl ring. This may reduce membrane permeability but enhance solubility in aqueous environments. Molecular Weight: 187.19 g/mol (C₉H₁₁F₂NO) .
  • 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine (CAS 38171-33-4) Key Difference: Bulky benzyloxy (-O-CH₂C₆H₅) and methoxy (-OCH₃) substituents at the para and meta positions. Molecular Weight: ~265.33 g/mol (C₁₆H₁₉NO₂) .

Amine Chain Modifications

  • N-Benzyl-2,2-difluoro-N-methylethan-1-amine (CAS 747379-26-6) Key Difference: Difluoro (-CF₂) substitution on the ethylamine chain and a benzyl group on the nitrogen. The benzyl group enhances lipophilicity but may limit blood-brain barrier penetration. Molecular Weight: 185.22 g/mol (C₁₀H₁₃F₂N) .
  • 1-(2-Fluorophenyl)-2-phenyl-N-((R)-1-phenylethyl)ethanamine (Compound 156)

    • Key Difference : α,α-Disubstituted ethylamine with fluorophenyl and phenylethyl groups.
    • Impact : The complex substitution pattern introduces stereochemical complexity and multiple aromatic interactions, which could enhance receptor selectivity but complicate synthesis.
    • Molecular Weight : 307.42 g/mol (C₂₂H₂₂FN) .

Heterocyclic Analogues

  • 2-(5-((2,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine (CAS 1306738-38-4) Key Difference: Incorporation of a 1,2,4-oxadiazole ring. Impact: The oxadiazole enhances rigidity and may participate in π-π stacking or dipole interactions, improving binding to flat enzymatic pockets. Molecular Weight: 261.33 g/mol (C₁₃H₁₆N₂O₂) .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Linking Group Amine Substitution Molecular Weight (g/mol) Reference
This compound 3-CF₂H Phenoxy N-methyl 201.19 Target
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine 3-O-CF₂H None Primary amine 187.19
N-Benzyl-2,2-difluoro-N-methylethan-1-amine Benzyl None N-methyl, 2,2-difluoro 185.22
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine 4-O-CH₂C₆H₅, 3-OCH₃ Phenoxy N-methyl 265.33
2-(5-((2,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine 2,5-Dimethylphenoxy on oxadiazole Oxadiazole N-methyl 261.33

Research Findings and Implications

  • Fluorine Substitution : The difluoromethyl group in the target compound provides a balance of lipophilicity and electronic modulation, favoring metabolic stability over difluoromethoxy analogs .
  • Heterocyclic vs. Phenoxy Linkers: Oxadiazole-containing analogs (e.g., CAS 1306738-38-4) offer conformational rigidity, which may improve target selectivity but reduce synthetic accessibility compared to phenoxy-linked structures .

Preparation Methods

Synthesis of 3-(Difluoromethyl)phenol Intermediate

The difluoromethyl group (-CF2H) is typically introduced via difluoromethylation reactions using reagents such as ethyl bromodifluoroacetate or other difluoromethylating agents under mild conditions. Recent advances have demonstrated metal-free, ambient temperature difluoromethylation of aromatic compounds, including phenols, using potassium carbonate as base in DMF solvent, yielding the difluoromethylated phenol in moderate to good yields (e.g., 55% isolated yield in model reactions).

Alkylation to Form Phenoxy Ethylamine Backbone

The phenoxy ethylamine structure is commonly constructed by nucleophilic substitution of a haloalkylamine or its protected derivative with the difluoromethylated phenol. A typical approach involves:

  • Reacting 3-(difluoromethyl)phenol with a 1,2-dihaloethane derivative (e.g., 1,2-dichloroethane) in the presence of a base such as sodium or potassium hydroxide.
  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields.
  • Isolation of the intermediate 1-halo-2-(3-(difluoromethyl)phenoxy)ethane.

This intermediate is then reacted with methylamine or an N-methylamine equivalent to yield the target 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine.

Alternative Catalytic and Metal-Free Methods

Recent literature highlights the use of metal-free difluoromethylation and reduction protocols, such as hydrodefluorination with sodium borohydride and alumina, to access N-difluoromethylated amines with high Fsp3 character, which could be adapted for this compound’s synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range
Difluoromethylation of phenol Ethyl bromodifluoroacetate, K2CO3, DMF, RT Metal-free, mild conditions ~55% isolated yield
Alkylation with dihaloethane 3-(Difluoromethyl)phenol, 1,2-dichloroethane, NaOH, phase transfer catalyst Phase transfer catalyst enhances yield Moderate to high
Amination Methylamine or N-methylamine, solvent (e.g., ethanol) Can be direct or via protected intermediates Good to excellent
N-Methylation (if needed) Methyl iodide, NaH or K2CO3, THF/DMF, 0–80°C Temperature control critical to avoid epimerization 50–90% depending on method

Purification and Characterization

The final compound is purified by standard techniques such as extraction, crystallization, or chromatography. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group verification.

Research Findings and Notes

  • The use of phase transfer catalysts and mild bases improves alkylation efficiency and selectivity.
  • Metal-free difluoromethylation methods provide environmentally benign routes to the difluoromethylated phenol intermediate.
  • N-Methylation requires careful optimization to prevent side reactions.
  • The synthetic route is scalable and adaptable for pharmaceutical intermediate production.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: A feasible synthetic route involves reductive amination (common for secondary amines) starting from 3-(difluoromethyl)phenol and N-methyl-2-chloroethylamine. For example:

Phenoxy Intermediate : React 3-(difluoromethyl)phenol with 1,2-dibromoethane under basic conditions to form 2-(3-(difluoromethyl)phenoxy)ethyl bromide.

Amine Coupling : Substitute bromide with methylamine under nucleophilic conditions (e.g., aqueous NH3/MeOH).

Catalytic Optimization : Use Pd/NiO (1.1 wt%) under hydrogen atmosphere (25°C, 10 hours) for reductive amination, as demonstrated for analogous amines (isolated yields: 84–98%) .

Q. Key Factors :

  • Catalyst Loading : Higher Pd/NiO ratios improve turnover but may complicate purification.
  • Temperature : Lower temperatures (e.g., 25°C) minimize side reactions in fluorinated systems.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Difluoromethyl Group : Split into a triplet (¹H: δ 5.8–6.2 ppm; ¹³C: δ 110–120 ppm, coupled with ²JCF ~30 Hz).
    • Phenoxy Methylene : A triplet at δ 4.1–4.3 ppm (adjacent to oxygen and fluorine).
    • N-Methyl Group : Singlet at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ with m/z = 246.1 (C₁₀H₁₂F₂NO).
  • UV-Vis : Absorbance at λ ~270 nm (π→π* transition in aromatic/fluorinated systems) .

Validation : Compare with structurally similar amines, e.g., 2-(3-chlorophenyl)ethan-1-amine derivatives .

Q. What safety precautions are critical when handling this compound, particularly regarding its amine and fluorinated groups?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Fluorinated amines may release HF upon decomposition .
  • Ventilation : Use fume hoods or gloveboxes for volatile intermediates (e.g., during catalytic hydrogenation) .
  • Waste Management : Segregate fluorinated waste and neutralize with Ca(OH)₂ before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the presence of difluoromethyl and phenoxy groups influence the compound's interaction with biological targets like succinate dehydrogenase (SDH)?

Methodological Answer:

  • Mechanistic Insight : The difluoromethyl group enhances electronegativity, mimicking natural substrates (e.g., ubiquinone in SDH).
  • Binding Studies : Perform molecular docking with SDH (PDB: 2FBW) to assess interactions at the quinone-binding site. Compare with known SDH inhibitors like benzovindiflupyr (binding energy: −9.2 kcal/mol) .
  • In Vitro Assays : Measure IC₅₀ in fungal mitochondria (e.g., Botrytis cinerea) to validate SDH inhibition (expected IC₅₀ < 1 µM) .

Q. What strategies can resolve contradictory data regarding this compound's stability under different pH conditions?

Methodological Answer:

  • Degradation Analysis :
    • pH Stability Screen : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours.
    • HPLC-MS Monitoring : Use a C18 column (ACN/H2O gradient) to detect degradation products (e.g., hydrolyzed phenoxy fragments).
  • Contradiction Resolution : If instability at pH < 3 contradicts literature, verify via 19F NMR to track fluorine loss (δ −70 to −80 ppm for CF₂) .

Q. What catalytic systems show promise for improving enantioselectivity in derivatives of this amine?

Methodological Answer:

  • Chiral Catalysts : Test Ru-(BINAP) complexes for asymmetric hydrogenation of ketone intermediates (e.g., 2-(3-(difluoromethyl)phenoxy)acetone).
  • Ligand Screening : Evaluate phosphine ligands (e.g., (S)-Xyl-SEGPHOS) to achieve >90% ee.
  • Case Study : Pd/NiO (from ) modified with chiral auxiliaries (e.g., (R)-PROLINOL) may enhance enantioselectivity in reductive amination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine
Reactant of Route 2
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2-(3-(difluoromethyl)phenoxy)-N-methylethan-1-amine

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